molecular formula C8H12N2O B12976441 4-Methyl-2-(pyrrolidin-2-yl)oxazole

4-Methyl-2-(pyrrolidin-2-yl)oxazole

Cat. No.: B12976441
M. Wt: 152.19 g/mol
InChI Key: YLGYWVFYKSDNKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-propyloxazole

This analog replaces the pyrrolidine group with a linear propyl chain. Key differences include:

  • Electronic effects : The pyrrolidine’s nitrogen lone pair participates in conjugation with the oxazole ring, reducing electron density at C2 compared to the purely alkyl propyl group.
  • Solubility : The pyrrolidine moiety enhances water solubility due to its ability to form hydrogen bonds, whereas the propyl derivative is more lipophilic.
  • Conformational rigidity : The propyl chain allows free rotation, while the pyrrolidine imposes steric and electronic constraints.

2-(Thiazol-5-yl)oxazole Derivatives

Thiazole-containing analogs, such as those in HIV-1 protease inhibitors, exhibit stronger aromatic interactions due to thiazole’s sulfur atom. However, the pyrrolidine substituent in 4-methyl-2-(pyrrolidin-2-yl)oxazole provides a protonatable nitrogen, enabling pH-dependent solubility—a feature absent in thiazole hybrids.

Tricyclic Oxazole-Pyrrolidine Systems

Compounds like pyrrolo[2′,3′:3,4]cyclohepta[1,2-d]oxazoles exhibit fused ring systems that rigidify the structure. In contrast, 4-methyl-2-(pyrrolidin-2-yl)oxazole retains rotational freedom, allowing adaptive binding in biological targets.

Derivative Key Feature Biological Relevance
4-Methyl-2-propyloxazole Lipophilic, flexible Limited bioactivity
2-(Thiazol-5-yl)oxazole Aromatic, planar Enzyme inhibition
4-Methyl-2-(pyrrolidin-2-yl)oxazole Protonatable nitrogen, chiral center Drug design candidate

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

4-methyl-2-pyrrolidin-2-yl-1,3-oxazole

InChI

InChI=1S/C8H12N2O/c1-6-5-11-8(10-6)7-3-2-4-9-7/h5,7,9H,2-4H2,1H3

InChI Key

YLGYWVFYKSDNKL-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=N1)C2CCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(pyrrolidin-2-yl)oxazole typically involves the cyclization of appropriate precursors. One common method is the tandem heterocyclization using 2-aminoethanols. For example, 3H-furan-2-ones and 2-aminoethanol can be converted in benzene medium in the presence of a cation exchange resin to yield the desired oxazole derivative . Another method involves the α-C−H functionalization reactions of pyrrolidines with substituted o-benzoquinones, which can be performed in various solvents at room temperature .

Industrial Production Methods

Industrial production of 4-Methyl-2-(pyrrolidin-2-yl)oxazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield. The choice of catalysts and reaction conditions is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(pyrrolidin-2-yl)oxazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of more saturated compounds.

Scientific Research Applications

4-Methyl-2-(pyrrolidin-2-yl)oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(pyrrolidin-2-yl)oxazole involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to enzymes and receptors. The pyrrolidine ring provides additional steric and electronic effects that enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazole Derivatives

The pharmacological and physicochemical properties of oxazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 4-Methyl-2-(pyrrolidin-2-yl)oxazole and analogous compounds:

Table 1: Key Comparisons of 4-Methyl-2-(pyrrolidin-2-yl)oxazole and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application Synthesis Method
4-Methyl-2-(pyrrolidin-2-yl)oxazole C₈H₁₃ClN₂O 188.66 Methyl, pyrrolidine SAR-driven pharmacophore Green/conventional methods
4-Methyl-2-(2-nitrophenyl)oxazole C₁₀H₈N₂O₃ 204.19 Methyl, 2-nitrophenyl Structural analog; activity unspecified Not detailed
Pyridyl-oxazole carboxamides Varies (e.g., C₁₅H₁₄N₄O₂) ~294.30 Pyridyl, benzamide Fungicidal activity, zebrafish embryo toxicity Bioisosteric replacement
Pyrazole-substituted oxazoles C₉H₁₀N₄O 190.21 Pyrazole, methyl Anti-tubercular (MtbKasA/MtbPknB inhibition) Multistep synthesis
3-Ethyl-5-methyl-4-(pyrrolidin-2-yl)-1,2-oxazole C₉H₁₅N₃O 242.21 Ethyl, methyl, pyrrolidine High purity (95%); activity unspecified Not detailed

Structural and Functional Differences

  • Pyrrolidine vs. The latter’s nitro group may enhance electron-withdrawing effects, altering reactivity .
  • Heterocyclic Hybrids : Pyridyl-oxazole carboxamides (e.g., from ) combine oxazole with pyridine and benzamide groups, broadening fungicidal activity but increasing molecular weight (~294 g/mol), which may affect bioavailability .

Physicochemical Properties

  • Solubility and Stability : The hydrochloride salt form of 4-Methyl-2-(pyrrolidin-2-yl)oxazole enhances water solubility, a advantage over neutral analogs like 4-Methyl-2-(2-nitrophenyl)oxazole .
  • Molecular Weight : Smaller derivatives (e.g., 188–204 g/mol) may exhibit better membrane permeability than bulkier hybrids (e.g., pyridyl-oxazole carboxamides at ~294 g/mol), aligning with Lipinski’s rule .

Biological Activity

4-Methyl-2-(pyrrolidin-2-yl)oxazole is a heterocyclic compound characterized by an oxazole ring substituted with a pyrrolidine moiety and a methyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as enzyme inhibitors and receptor modulators. This article reviews the biological activity of 4-Methyl-2-(pyrrolidin-2-yl)oxazole, synthesizing findings from various research studies.

Structural Characteristics

The compound features:

  • Oxazole Ring : A five-membered aromatic structure containing one nitrogen and one oxygen atom.
  • Pyrrolidine Moiety : A saturated five-membered ring containing one nitrogen atom.

These structural elements contribute to the compound's ability to interact with biological targets through mechanisms such as hydrogen bonding and π-π interactions, essential for binding to enzymes and receptors.

Biological Activity Overview

Research indicates that 4-Methyl-2-(pyrrolidin-2-yl)oxazole exhibits several biological activities:

Enzyme Inhibition

The compound has been studied for its potential to inhibit prolyl oligopeptidase (PREP), an enzyme implicated in various neurodegenerative diseases. In vitro assays have demonstrated that derivatives of this compound can effectively modulate the proteolytic activity of PREP, with IC50 values indicating potent inhibitory effects .

Antimicrobial Properties

Preliminary studies suggest that 4-Methyl-2-(pyrrolidin-2-yl)oxazole may possess antimicrobial properties. While specific data on this compound is limited, related oxazole derivatives have shown promising antibacterial activity against various pathogens, indicating a potential avenue for further exploration in this area .

Case Study 1: Inhibition of PREP

A study conducted to evaluate the inhibitory activity of oxazole derivatives, including 4-Methyl-2-(pyrrolidin-2-yl)oxazole, reported IC50 values in the low nanomolar range for potent inhibitors. For instance, compounds structurally related to 4-Methyl-2-(pyrrolidin-2-yl)oxazole exhibited IC50 values as low as 5 nM, demonstrating significant efficacy in inhibiting PREP activity .

CompoundIC50 (nM)
HUP-555
HUP-4610
4-Methyl-2-(pyrrolidin-2-yl)oxazoleTBD

Case Study 2: Antimicrobial Activity

Although specific studies on the antimicrobial activity of 4-Methyl-2-(pyrrolidin-2-yl)oxazole are scarce, related compounds have shown effective antibacterial properties. For example, certain oxazoles demonstrated EC50 values ranging from 8.72 to over 50 μg/mL against various bacterial strains, suggesting that similar activities could be explored for this compound .

CompoundEC50 (μg/mL)Target Bacteria
Compound A8.72Xac
Compound B>50Psa

The biological activity of 4-Methyl-2-(pyrrolidin-2-yl)oxazole is thought to involve:

  • Hydrogen Bonding : Facilitating interactions with target enzymes.
  • π–π Interactions : Enhancing binding affinity to aromatic residues in proteins.
  • Modulation of Protein–Protein Interactions (PPIs) : Particularly relevant in neurodegenerative conditions where PREP plays a critical role.

Q & A

Q. What are the established synthetic routes for 4-Methyl-2-(pyrrolidin-2-yl)oxazole, and how do reaction conditions influence yield?

The synthesis of oxazole derivatives often employs methods like the Fischer Oxazole synthesis (reacting cyanohydrins with aldehydes under anhydrous HCl) and α-aminocarbonyl cyclization . For 4-Methyl-2-(pyrrolidin-2-yl)oxazole, key steps include:

  • Catalyst optimization : Use of Pd/C or Cu(I) catalysts in Sonogashira coupling for introducing pyrrolidine substituents .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency, while protic solvents may reduce yields due to competing hydrolysis .
  • Yield data : Typical yields range from 45–70%, with impurities addressed via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is structural characterization performed for this compound?

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyrrolidine protons at δ 2.8–3.5 ppm; oxazole C2 resonance at ~160 ppm) .
    • IR spectroscopy : Oxazole ring vibrations at 1640–1680 cm⁻¹ and N–H stretches from pyrrolidine at ~3300 cm⁻¹ .
  • Elemental analysis : Validate purity (>95%) by matching experimental vs. calculated C, H, N percentages .

Q. What are the recommended handling and storage protocols?

  • Stability : Store at 2–8°C under inert gas (Ar/N₂) to prevent oxidation of the pyrrolidine ring .
  • Safety : Use PPE (gloves, goggles) due to potential irritancy; consult SDS for spill management (e.g., neutralize with 5% acetic acid) .

Advanced Research Questions

Q. How can the anticancer activity of 4-Methyl-2-(pyrrolidin-2-yl)oxazole derivatives be evaluated?

  • In vitro assays :
    • Cell viability : MTT assay (IC₅₀ values against HeLa or MCF-7 cells) .
    • Target engagement : Competitive binding studies with tubulin or STAT3 proteins .
  • Mechanistic studies :
    • Apoptosis markers : Caspase-3/7 activation via fluorometric assays .
    • ROS generation : Measured using DCFH-DA probes in flow cytometry .

Q. What computational methods are used to predict interactions with biological targets?

  • Density Functional Theory (DFT) : Optimize geometry and calculate HOMO/LUMO energies to assess electron donor/acceptor properties influencing binding .
  • Molecular docking (AutoDock/Vina) : Simulate binding to microtubules (PDB: 1SA0) or G-quadruplex DNA (PDB: 2HY9) .
  • MD simulations : Evaluate stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) .

Q. How do structural modifications impact structure-activity relationships (SAR)?

Key modifications and effects:

Substituent Biological Effect Reference
C4 methyl group Enhances lipophilicity (logP ↑), improving membrane permeability
Pyrrolidine ring Increases rigidity, boosting selectivity for kinase targets
Electron-withdrawing groups (e.g., -NO₂) Stabilizes oxazole ring but reduces solubility

Q. How can contradictory data on biological activity be resolved?

  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed DMSO concentration ≤0.1%) .
  • Metabolic stability : Test liver microsome stability (e.g., human CYP450 isoforms) to rule out false negatives from rapid degradation .
  • Synergistic effects : Combine with known inhibitors (e.g., paclitaxel for tubulin) to identify off-target interactions .

Q. Methodological Considerations

  • Synthetic reproducibility : Use high-purity reagents (e.g., Aldrich, ≥99%) and anhydrous conditions to minimize side reactions .
  • Analytical validation : Cross-validate NMR assignments with 2D techniques (HSQC, COSY) .
  • Ethical compliance : Adhere to OECD guidelines for in vivo studies (e.g., sample size ≥8/group) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.